REACTION_CXSMILES
|
Cl.Cl[C:3]1[C:12]2[C:7](=[CH:8][C:9]([O:15]CC3C=CC=CC=3)=[C:10]([O:13][CH3:14])[CH:11]=2)[N:6]=[CH:5][N:4]=1.[Cl:23][C:24]1[CH:25]=[C:26]([CH:28]=[CH:29][C:30]=1[Cl:31])[NH2:27].Cl>C(O)(C)C.C(OCC)C.C(#N)C>[Cl:23][C:24]1[CH:25]=[C:26]([NH:27][C:3]2[C:12]3[C:7](=[CH:8][C:9]([OH:15])=[C:10]([O:13][CH3:14])[CH:11]=3)[N:6]=[CH:5][N:4]=2)[CH:28]=[CH:29][C:30]=1[Cl:31] |f:0.1|
|
Name
|
|
Quantity
|
22.91 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=NC=NC2=CC(=C(C=C12)OC)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux over 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with additional ethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
to reflux over 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crystalline residue
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with additional ethyl ether
|
Type
|
CUSTOM
|
Details
|
then dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC1=NC=NC2=CC(=C(C=C12)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.49 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |